molecular formula C15H9Cl2N B1308551 2,6-Dichloro-4-phenylquinoline CAS No. 10352-30-4

2,6-Dichloro-4-phenylquinoline

Cat. No.: B1308551
CAS No.: 10352-30-4
M. Wt: 274.1 g/mol
InChI Key: FSVNVFMEUXPATP-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9Cl2N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 2 and 6, along with a phenyl group at position 4, makes this compound unique and potentially useful in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,6-Dichloro-4-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2-amino-2’,5-dichlorobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction typically yields the desired product with a moderate yield .

Another method involves the use of hydrazine hydrate as a reagent. In this process, this compound is reacted with hydrazine hydrate under nitrogen atmosphere, followed by recrystallization from ethyl acetate-hexane mixture to obtain the pure compound .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions:

2,6-Dichloro-4-phenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

2,6-Dichloro-4-phenylquinoline serves as a crucial building block for the development of potential therapeutic agents. Its derivatives have been investigated for:

  • Antimalarial Activity : Similar to chloroquine, derivatives of this compound exhibit antimalarial properties by inhibiting the growth of Plasmodium species.
  • Anticancer Properties : Research has shown that it can inhibit protein kinases involved in cancer cell proliferation. Studies indicate that specific derivatives demonstrate significant cytotoxic effects against various cancer cell lines.

Biological Studies

The compound is utilized in enzyme inhibition studies, particularly targeting:

  • Protein Kinases : Inhibiting these enzymes can disrupt signaling pathways in cancer cells.
  • Acetylcholinesterase : Its inhibition is relevant for neurodegenerative diseases like Alzheimer's, where increased acetylcholine levels are beneficial .

Material Science

Due to its unique electronic properties, this compound is explored in:

  • Organic Semiconductors : Its structure allows for potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
  • Optoelectronic Devices : The compound's ability to form stable films makes it suitable for use in various optoelectronic applications.

Environmental Research

The environmental impact of this compound is under investigation, particularly regarding:

  • Synthetic Phenolic Antioxidants : Studies assess its behavior and degradation in environmental settings, contributing to understanding its ecological footprint.

Case Studies

  • Anticancer Activity Study :
    A study published in ACS Omega demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of specific protein kinases involved in cell cycle regulation .
  • Neuroprotective Effects :
    Research published in PubMed Central explored the neuroprotective effects of this compound against acetylcholinesterase inhibition. The study highlighted its potential as a candidate for treating Alzheimer's disease by enhancing cholinergic signaling .
  • Environmental Impact Assessment :
    A recent study evaluated the degradation pathways of this compound in aquatic environments. The findings indicated that photodegradation significantly reduces its concentration over time, suggesting a lower long-term ecological risk than initially anticipated.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-phenylquinoline involves its interaction with specific molecular targets, such as enzymes. It has been shown to inhibit protein kinases and acetylcholinesterase, which play crucial roles in cellular signaling and neurotransmission, respectively. The inhibition of these enzymes can lead to therapeutic effects in diseases like cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Uniqueness:

2,6-Dichloro-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new drugs and materials with tailored properties .

Biological Activity

2,6-Dichloro-4-phenylquinoline is a heterocyclic compound that belongs to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H9Cl2N
  • Structural Features : The compound features chlorine substituents at the 2 and 6 positions and a phenyl group at the 4 position, which contribute to its unique electronic properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as protein kinases and acetylcholinesterase. These enzymes are critical in various cellular signaling pathways and neurotransmission processes, making the compound a potential candidate for treating diseases like cancer and neurodegenerative disorders.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, one derivative demonstrated an IC50 value of 0.32 μM against the COLO205 cell line .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their effectiveness as anticancer agents .

Other Biological Activities

In addition to anticancer properties, this compound exhibits a range of other biological activities:

  • Antimicrobial Effects : The compound has shown potential as an antimicrobial agent, which is common among quinoline derivatives due to their ability to disrupt microbial cellular processes .
  • Anti-inflammatory Properties : Some studies indicate that quinoline derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EffectivenessReferences
AnticancerCOLO205 Cell LineIC50 = 0.32 μM
AntimicrobialVarious MicroorganismsVariable
Anti-inflammatoryInflammatory PathwaysVariable

Case Study: Anticancer Efficacy

A recent study focused on synthesizing various derivatives of this compound to evaluate their anticancer efficacy. The study found that certain modifications led to enhanced potency against multiple cancer cell lines:

  • Compound CHM-1 : Showed excellent anticancer activity with log GI50 < -7.0 across several cancer types.
  • Mechanism : Induced apoptosis and G2/M cell cycle arrest by downregulating cyclin B1 and CDK1 .

Properties

IUPAC Name

2,6-dichloro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVNVFMEUXPATP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401944
Record name 2,6-dichloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10352-30-4
Record name 2,6-Dichloro-4-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10352-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure of 2,6-Dichloro-4-phenylquinoline and what is known about its conformation?

A1: this compound (C15H9Cl2N) consists of a quinoline ring system with a phenyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. [] The quinoline ring system is nearly planar, while the phenyl ring and any substituents at the 3-position (like a carboxylate group) are twisted out of plane relative to the quinoline. []

Q2: How is this compound synthesized?

A2: While the provided abstracts don't detail the synthesis of this compound itself, they describe its use as a starting material. One study illustrates its reaction with 2-amino-5-methylbenzophenone in the presence of copper powder to yield 2-(2-benzoyl-4-methylanilino)-6-chloro-4-phenylquinoline. [] This suggests potential synthetic routes using substituted quinolines and nucleophilic aromatic substitution reactions.

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